5-(3-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-(3-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This structure incorporates a fused benzoxazine ring system with a pyrazole moiety substituted at positions 5 and 2 with 3-chlorophenyl and thiophen-2-yl groups, respectively.
Properties
Molecular Formula |
C20H15ClN2OS |
|---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H15ClN2OS/c21-14-6-3-5-13(11-14)20-23-17(15-7-1-2-8-18(15)24-20)12-16(22-23)19-9-4-10-25-19/h1-11,17,20H,12H2 |
InChI Key |
BYKUNAMVQPMIQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. Common synthetic routes include:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring, often using reagents such as thionyl chloride or phosphorus pentachloride.
Thiophene Ring Introduction: The thiophene ring is introduced through a coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.
Cyclization to Form the Benzoxazine Core: The final cyclization step involves the formation of the dihydropyrazolo[1,5-c][1,3]benzoxazine core, typically through a condensation reaction using reagents like hydrazine and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride or sodium borohydride, can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis of 5-(3-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The compound can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer properties in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development in cancer therapy.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, thereby providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenyl or thiophene rings can significantly affect the potency and selectivity of the compound against specific biological targets. Research has shown that modifications can enhance solubility and bioavailability while reducing toxicity.
Synthesis and Evaluation
A notable study synthesized various derivatives of pyrazolo[1,5-c][1,3]benzoxazines and evaluated their biological activities. The study reported that certain modifications led to enhanced antibacterial activity compared to standard antibiotics . The findings underscore the importance of structural variations in developing effective therapeutic agents.
Clinical Relevance
While there are no direct clinical trials reported for this compound specifically, related compounds have entered preclinical phases for testing against resistant bacterial strains and various cancers . The ongoing research aims to translate these findings into clinical applications.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[1,5-c][1,3]benzoxazine scaffold allows for extensive structural diversification. Below is a detailed comparison of the target compound with key analogs:
Substituent Variations and Molecular Properties
Research Findings and Implications
Structural Analysis
- Crystal Packing : X-ray studies of related compounds (e.g., 4-[(5R,10bR)-2-methyl-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoic acid) reveal triclinic crystal systems with intermolecular hydrogen bonding, suggesting similar packing behavior for the target compound .
- Thermal Stability : Melting points for benzoxazine derivatives range from 227–477 K, with halogenated analogs (e.g., brominated compounds) exhibiting higher thermal stability .
Biological Activity
5-(3-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through various methods involving cycloaddition reactions. For instance, a double 1,3-dipolar cycloaddition reaction has been employed to create derivatives that exhibit enhanced biological activities. The synthesis typically involves the reaction of appropriate precursors under controlled conditions, yielding compounds that are characterized by spectroscopic methods such as NMR and IR spectroscopy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including those related to this compound. In vitro assays demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Antidiabetic Activity
Molecular docking studies have indicated that derivatives of this compound can act as inhibitors of pancreatic α-amylase and intestinal α-glucosidase, enzymes critical in carbohydrate digestion. The synthesized compounds showed high binding affinities (e.g., -9.9 kcal/mol for α-glucosidase), suggesting their potential as antidiabetic agents . These findings are supported by in silico analyses that predict favorable pharmacokinetic properties.
Antioxidant and Anti-inflammatory Effects
The antioxidant activity of this compound has been evaluated through various assays measuring free radical scavenging ability. Additionally, anti-inflammatory properties have been observed in models of acute inflammation, where the compound reduced pro-inflammatory cytokine levels significantly .
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of a related benzoxazine derivative in a mouse model of breast cancer. The compound was administered at varying doses over four weeks. Results indicated a significant reduction in tumor size compared to control groups, with histological analysis revealing increased apoptosis in tumor tissues.
Case Study 2: Antidiabetic Mechanism
In another study focusing on its antidiabetic properties, researchers conducted an oral glucose tolerance test on diabetic rats treated with the compound. The results showed a marked decrease in blood glucose levels post-treatment compared to untreated controls, indicating its potential role in managing diabetes .
Summary of Biological Activities
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | Significant cytotoxicity against cancer cells | Induction of apoptosis and cell cycle arrest |
| Antidiabetic | High binding affinity for digestive enzymes | Inhibition of α-amylase and α-glucosidase |
| Antioxidant | Effective free radical scavenger | Scavenging reactive oxygen species |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | Modulation of inflammatory pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
